5-bromo-7-methyl-1H-indazole-3-carboxylic acid

Catalog No.
S3152526
CAS No.
1360962-29-3
M.F
C9H7BrN2O2
M. Wt
255.071
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-7-methyl-1H-indazole-3-carboxylic acid

CAS Number

1360962-29-3

Product Name

5-bromo-7-methyl-1H-indazole-3-carboxylic acid

IUPAC Name

5-bromo-7-methyl-2H-indazole-3-carboxylic acid

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.071

InChI

InChI=1S/C9H7BrN2O2/c1-4-2-5(10)3-6-7(4)11-12-8(6)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14)

InChI Key

ZDVRSACZEUSLSI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C(NN=C12)C(=O)O)Br

Solubility

not available
  • Literature Review

    A search of scientific databases like PubChem [1] and Google Scholar doesn't reveal any published research directly investigating the properties or applications of this specific molecule.

  • Chemical Structure Analysis

    While the exact applications are unknown, researchers might be interested in this molecule due to the presence of the indazole core combined with a carboxylic acid group and a bromine atom. Indazoles are a class of heterocyclic compounds with various biological activities [2]. Carboxylic acids are functional groups commonly found in drugs and can play a role in their pharmacokinetic properties [3]. Bromine atoms can also influence a molecule's biological activity [4].

Please note

The absence of information about specific applications doesn't necessarily mean the molecule has no uses. It could be a recently synthesized compound or one that hasn't been widely studied yet.

Here are some resources for further exploration:

  • PubChem [1]:
  • ScienceDirect - Indazoles [2]:
  • National Center for Biotechnology Information - Carboxylic Acids [3]:
  • American Chemical Society - Bromine [4]:

5-Bromo-7-methyl-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C9H7BrN2O2C_9H_7BrN_2O_2 and a molecular weight of approximately 255.07 g/mol. This compound features a bromine atom at the fifth position and a methyl group at the seventh position of the indazole ring, along with a carboxylic acid functional group at the third position. Its structure contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry.

  • Bromination: The compound can undergo bromination reactions under specific conditions, which can introduce additional bromine substituents into the indazole structure.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are often more soluble and can be used in various applications.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of a corresponding indazole derivative.

These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity.

5-Bromo-7-methyl-1H-indazole-3-carboxylic acid exhibits notable biological activities, particularly in pharmacology:

  • Anticancer Properties: Studies indicate that compounds with indazole structures can exhibit anticancer activity, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Activity: Some derivatives of indazole have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases.
  • Neuroprotective Effects: Research suggests that certain indazole derivatives may provide neuroprotection, which could be beneficial in neurodegenerative conditions.

The specific biological activities of 5-bromo-7-methyl-1H-indazole-3-carboxylic acid warrant further investigation to fully understand its therapeutic potential.

The synthesis of 5-bromo-7-methyl-1H-indazole-3-carboxylic acid can be achieved through various methods:

  • Bromination of Indazole Derivatives: Starting from 7-methylindazole-3-carboxylic acid, bromination can be performed using bromine in acetic acid at elevated temperatures to yield the bromo derivative .
  • Multi-step Synthesis: A more complex synthesis may involve several steps, including the formation of an indazole scaffold followed by selective bromination and carboxylation .
  • Direct Alkylation: Recent studies suggest methods for direct alkylation of indazole derivatives that could also yield 5-bromo-7-methyl-1H-indazole-3-carboxylic acid through selective reactions with alkylating agents .

These synthetic routes highlight the versatility of chemical strategies available for producing this compound.

5-Bromo-7-methyl-1H-indazole-3-carboxylic acid has potential applications across several domains:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs, particularly in oncology and neurology.
  • Chemical Research: The compound serves as a useful intermediate in organic synthesis and medicinal chemistry research.
  • Biochemical Studies: It may be employed in studying biological pathways due to its interactions with various biological targets.

Interaction studies involving 5-bromo-7-methyl-1H-indazole-3-carboxylic acid focus on its binding affinity and activity against specific biological targets. These studies are essential for understanding its mechanism of action and potential therapeutic effects. For instance:

  • Protein Binding Studies: Investigating how this compound interacts with proteins involved in cancer pathways could reveal insights into its anticancer potential.
  • Receptor Interaction: Studies assessing its affinity for neurotransmitter receptors might elucidate its neuroprotective properties.

Such investigations are crucial for advancing the compound's development into therapeutic agents.

Several compounds share structural similarities with 5-bromo-7-methyl-1H-indazole-3-carboxylic acid. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
6-Bromo-1H-indazole-3-carboxylic acid0.99Bromine at the sixth position
4-Bromo-1H-indazole-3-carboxylic acid0.94Bromine at the fourth position
Methyl 5-bromo-1H-indazole-3-carboxylate0.93Methyl ester form
Ethyl 5-bromo-1H-indazole-3-carboxylate0.91Ethyl ester form
5-Methyl-1H-indazole-3-carboxylic acid0.88Methyl substitution at the fifth position

The uniqueness of 5-bromo-7-methyl-1H-indazole-3-carboxylic acid lies in its specific positioning of substituents on the indazole ring, which can significantly influence its biological activity and chemical reactivity compared to these similar compounds.

XLogP3

2.5

Dates

Modify: 2024-04-14

Explore Compound Types